molecular formula C9H11Li B6309404 Lithium-2-isopropylphenyl CAS No. 41285-22-7

Lithium-2-isopropylphenyl

Cat. No.: B6309404
CAS No.: 41285-22-7
M. Wt: 126.2 g/mol
InChI Key: VKESPPGYNOHGQU-UHFFFAOYSA-N
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Description

Lithium-2-isopropylphenyl is an organolithium compound that is widely used in organic synthesis. It is known for its strong nucleophilic properties and is often employed in various chemical reactions, particularly in the formation of carbon-carbon bonds. This compound is a valuable reagent in the field of synthetic organic chemistry due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium-2-isopropylphenyl can be synthesized through the reaction of 2-isopropylbromobenzene with lithium metal in anhydrous ether. The reaction is typically carried out under an inert atmosphere to prevent the reaction with moisture or oxygen. The general reaction is as follows:

2-isopropylbromobenzene+lithiumThis compound+lithium bromide\text{2-isopropylbromobenzene} + \text{lithium} \rightarrow \text{this compound} + \text{lithium bromide} 2-isopropylbromobenzene+lithium→this compound+lithium bromide

The reaction is usually performed at low temperatures to control the reactivity of the lithium reagent.

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Lithium-2-isopropylphenyl undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding alcohols or ketones.

    Reduction: It can participate in reduction reactions, often reducing carbonyl compounds to alcohols.

    Substitution: It is highly reactive in nucleophilic substitution reactions, where it can replace halides or other leaving groups in organic molecules.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Typical conditions involve the use of polar aprotic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from -78°C to room temperature.

Major Products Formed:

    Oxidation: Alcohols, ketones, and carboxylic acids.

    Reduction: Primary and secondary alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Lithium-2-isopropylphenyl is utilized in a wide range of scientific research applications:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the modification of biomolecules for research purposes.

    Medicine: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of Lithium-2-isopropylphenyl involves its strong nucleophilic properties, allowing it to attack electrophilic centers in organic molecules. This leads to the formation of new carbon-carbon bonds, which is a fundamental step in many synthetic pathways. The compound’s reactivity is influenced by the presence of lithium, which stabilizes the negative charge on the carbon atom, making it highly reactive towards electrophiles.

Comparison with Similar Compounds

  • Lithium-2-methylphenyl
  • Lithium-2-ethylphenyl
  • Lithium-2-tert-butylphenyl

Comparison: Lithium-2-isopropylphenyl is unique due to the presence of the isopropyl group, which provides steric hindrance and influences the compound’s reactivity. Compared to Lithium-2-methylphenyl, it is less reactive due to the bulkier isopropyl group. it offers better selectivity in certain reactions, making it a valuable reagent in specific synthetic applications.

Properties

IUPAC Name

lithium;propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11.Li/c1-8(2)9-6-4-3-5-7-9;/h3-6,8H,1-2H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKESPPGYNOHGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)C1=CC=CC=[C-]1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Li
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001301738
Record name [2-(1-Methylethyl)phenyl]lithium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001301738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41285-22-7
Record name [2-(1-Methylethyl)phenyl]lithium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001301738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lithium, [2-(1-methylethyl)phenyl]
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